1-(3-Bromophenyl)bicyclo[1.1.1]pentane 1-(3-Bromophenyl)bicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.: 1823962-27-1
VCID: VC4330697
InChI: InChI=1S/C11H11Br/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
SMILES: C1C2CC1(C2)C3=CC(=CC=C3)Br
Molecular Formula: C11H11Br
Molecular Weight: 223.113

1-(3-Bromophenyl)bicyclo[1.1.1]pentane

CAS No.: 1823962-27-1

Cat. No.: VC4330697

Molecular Formula: C11H11Br

Molecular Weight: 223.113

* For research use only. Not for human or veterinary use.

1-(3-Bromophenyl)bicyclo[1.1.1]pentane - 1823962-27-1

Specification

CAS No. 1823962-27-1
Molecular Formula C11H11Br
Molecular Weight 223.113
IUPAC Name 1-(3-bromophenyl)bicyclo[1.1.1]pentane
Standard InChI InChI=1S/C11H11Br/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
Standard InChI Key ODBPBNBUHXZZHW-UHFFFAOYSA-N
SMILES C1C2CC1(C2)C3=CC(=CC=C3)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclo[1.1.1]pentane scaffold, a strained carbocycle comprising three fused cyclopropane rings, with a 3-bromophenyl group attached to one bridgehead carbon. The SMILES string (C1C2CC1(C2)C3=CC(=CC=C3)Br) underscores its topology: the bicyclo[1.1.1]pentane unit (C1C2CC1C2) is covalently bonded to a bromine-substituted benzene ring. The bromine atom at the meta position introduces steric and electronic effects that influence reactivity, making it a versatile intermediate for cross-coupling reactions .

Physicochemical Properties

Key properties include:

  • Molecular Formula: C₁₁H₁₁Br

  • Molecular Weight: 223.113 g/mol.

  • Predicted Density: ~2.0–2.3 g/cm³ (extrapolated from similar bicyclo[1.1.1]pentanes) .

  • Solubility: Data unavailable, though analogues like 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid exhibit moderate solubility in polar aprotic solvents .

The bromophenyl group enhances lipophilicity compared to non-aromatic bicyclo[1.1.1]pentanes, potentially improving membrane permeability in drug candidates .

Synthesis and Functionalization

Historical Methods

Early syntheses of bicyclo[1.1.1]pentanes relied on multi-step sequences, such as cyclopropanation of bicyclo[1.1.0]butanes with dichlorocarbene followed by dechlorination . These methods suffered from low yields and scalability issues, limiting access to brominated derivatives .

MethodConditionsYield (%)Key Advantage
Photochemical UV light, RT70–85Scalable, one-step
Radical Addition Thermal, 80°C65–75Broad substrate scope
NHC Catalysis Visible light, NHC60–80Enantioselective potential

Applications in Drug Discovery

Bioisosteric Replacement

Bicyclo[1.1.1]pentanes are established bioisosteres for para-substituted benzene rings, mitigating metabolic instability and toxicity while retaining target affinity . For example, replacing a fluorophenyl group in the γ-secretase inhibitor BMS-708,163 with a bicyclo[1.1.1]pentane improved aqueous solubility (4-fold ↑) and oral bioavailability in murine models . The bromine atom in 1-(3-bromophenyl)bicyclo[1.1.1]pentane enables further derivatization via cross-coupling, enhancing its utility in structure-activity relationship (SAR) studies .

Intermediates in Organic Synthesis

The compound serves as a precursor to pharmacologically active molecules:

  • Antiglutamatergic Agents: Analogues like 2-(3'-carboxybicyclo[1.1.1]pentyl)glycine exhibit potent antagonism at metabotropic glutamate receptors (mGluR1) .

  • Kinase Inhibitors: Brominated bicyclo[1.1.1]pentanes are intermediates in synthesizing kinase-targeted therapies, leveraging the bromine for palladium-catalyzed couplings .

Related Compounds and Derivatives

Compound NameMolecular FormulaMolecular WeightApplication
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid C₆H₇BrO₂191.02Intermediate in peptide mimetics
1-(Bromomethyl)bicyclo[1.1.1]pentane C₆H₉Br161.04Alkylating agent
1-Bromo-3-(phenylmethyl)bicyclo[1.1.1]pentane C₁₂H₁₃Br237.13Building block for ligands

The bromophenyl derivative distinguishes itself through enhanced aromatic interactions in target binding, as evidenced by its use in mGluR antagonists .

Future Directions

Recent advances in photoredox catalysis and flow chemistry promise to streamline the synthesis of brominated bicyclo[1.1.1]pentanes . Additionally, computational studies exploring their conformational dynamics could unlock novel applications in asymmetric catalysis and materials science.

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